molecular formula C40H67NO4 B12673391 Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- CAS No. 150840-30-5

Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)-

Cat. No.: B12673391
CAS No.: 150840-30-5
M. Wt: 626.0 g/mol
InChI Key: SRECKMQDLFMAEZ-IJMADOHJSA-N
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Description

Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- is a complex organic compound with significant potential in various scientific fields. This compound is a derivative of decanoic acid, a medium-chain fatty acid, and is characterized by its unique structure, which includes a hydroxy and oxo group attached to a lupane skeleton. This structural complexity endows the compound with unique chemical and biological properties.

Preparation Methods

The synthesis of Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- involves multiple steps, typically starting with the preparation of decanoic acid. One common method involves the oxidation of decanol using strong oxidizing agents such as potassium permanganate or chromium trioxide. The intermediate product is then subjected to further chemical modifications to introduce the hydroxy and oxo groups, as well as the lupane skeleton. Industrial production methods often involve the use of biocatalysts and whole-cell catalytic biosynthesis to improve yield and reduce environmental impact .

Chemical Reactions Analysis

Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the oxo group to a hydroxy group using reducing agents such as sodium borohydride.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include potassium permanganate, sodium borohydride, and various nucleophiles.

Scientific Research Applications

Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of sirtuins, a group of NAD-dependent enzymes that regulate energy metabolism. The compound enhances mitochondrial function and energy metabolism, leading to improved cellular function and reduced oxidative stress . Additionally, it influences glutamatergic signaling in neurons, which is critical for cognitive processes .

Comparison with Similar Compounds

Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- can be compared with other medium-chain fatty acids such as octanoic acid and 10-hydroxydecanoic acid. While octanoic acid primarily affects mitochondrial metabolism, decanoic acid stimulates fatty acid synthesis in cytosolic pathways . 10-Hydroxydecanoic acid, on the other hand, is known for its antibacterial and anti-inflammatory properties . The unique structure of Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)-, with its hydroxy and oxo groups attached to a lupane skeleton, distinguishes it from these similar compounds and contributes to its unique biological activities.

Properties

CAS No.

150840-30-5

Molecular Formula

C40H67NO4

Molecular Weight

626.0 g/mol

IUPAC Name

10-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]decanoic acid

InChI

InChI=1S/C40H67NO4/c1-27(2)28-18-23-40(35(45)41-26-14-12-10-8-9-11-13-15-33(43)44)25-24-38(6)29(34(28)40)16-17-31-37(5)21-20-32(42)36(3,4)30(37)19-22-39(31,38)7/h28-32,34,42H,1,8-26H2,2-7H3,(H,41,45)(H,43,44)/t28-,29+,30-,31+,32-,34+,37-,38+,39+,40-/m0/s1

InChI Key

SRECKMQDLFMAEZ-IJMADOHJSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCCCC(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCCCC(=O)O

Origin of Product

United States

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